2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol
Overview
Description
2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety have been reported to interact with various biological targets . For instance, some 1,2,4-triazole derivatives have been found to inhibit the aromatase enzyme, a member of the cytochrome P450 superfamily .
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and the phenyl moieties can interact with the active site of the enzyme . This interaction can inhibit the enzyme’s activity, leading to changes in the metabolic processes it regulates.
Biochemical Pathways
The inhibition of cyp-450 enzymes can affect various metabolic pathways, as these enzymes play a crucial role in the metabolism of drugs and other xenobiotics .
Pharmacokinetics
The presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Compounds containing a 1,2,4-triazole moiety have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many drugs .
Biochemical Analysis
Biochemical Properties
The 2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol compound plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve different mechanisms, such as binding interactions and enzyme inhibition or activation .
Cellular Effects
This compound can have various effects on cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can involve various transporters or binding proteins . This can also include effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function can be influenced by various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol typically involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. One common method includes the reaction of 4-phenyl-3-thiosemicarbazide with salicylic acid under acidic conditions to form the triazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Comparison with Similar Compounds
1,2,3-Triazoles: Another class of triazole derivatives with similar biological activities but different structural properties.
4-Phenyl-1,2,4-triazole-3-thiol: A compound with a thiol group instead of a phenol group, exhibiting different reactivity and applications.
Uniqueness: 2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol is unique due to the presence of both phenyl and phenol groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant biological activities makes it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(4-phenyl-1,2,4-triazol-3-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-13-9-5-4-8-12(13)14-16-15-10-17(14)11-6-2-1-3-7-11/h1-10,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLNYQWIKPAGSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420615 | |
Record name | 2-(4-phenyl-1,2,4-triazol-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25222-62-2 | |
Record name | 2-(4-phenyl-1,2,4-triazol-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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